N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
Description
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a structurally complex organic compound featuring a hybrid scaffold combining sulfonamide, thiophene, and cyclohexene moieties linked via an ethanediamide backbone. This compound’s molecular formula is C₂₁H₂₂ClN₂O₄S₂, with a molecular weight of 478.0 g/mol (calculated based on constituent atomic masses). The 4-chlorobenzenesulfonyl group confers electron-withdrawing properties, while the thiophene and cyclohexenyl ethyl groups contribute aromatic and hydrophobic characteristics, respectively.
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4S2/c23-17-8-10-18(11-9-17)31(28,29)20(19-7-4-14-30-19)15-25-22(27)21(26)24-13-12-16-5-2-1-3-6-16/h4-5,7-11,14,20H,1-3,6,12-13,15H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXPCHWHDFJJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Sulfonyl vs. Sulfamoyl Groups : The target compound’s 4-chlorobenzenesulfonyl group enhances metabolic stability compared to Analog 4’s sulfamoylphenyl group, which may exhibit higher solubility but lower membrane permeability .
- Cyclohexenylethyl vs.
- Ethanediamide vs. Nitrobenzamide Linkers : The ethanediamide linker in the target compound allows greater conformational adaptability than Analog 3’s rigid nitrobenzamide, which may enhance binding to flexible enzyme pockets .
Aromatic System Variations
- Thioxoacetamide (Analog 4) : The thiol group in Analog 4 enables nucleophilic reactions, unlike the target compound’s sulfonyl group, which is more resistant to oxidation .
Preparation Methods
Reaction Pathway
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Sulfonation of Thiophen-2-yl Ethanol :
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Substrate : Thiophen-2-yl ethanol.
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Reagent : 4-Chlorobenzenesulfonyl chloride (1.2 eq).
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Base : Pyridine (1.5 eq) or DMAP (0.2 eq) with DIEA (3.0 eq).
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Solvent : Chloroform or acetonitrile.
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Conditions : 0–5°C for 2 hours, followed by gradual warming to room temperature.
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Workup : Extraction with dichloromethane, washing with brine, and drying over Na₂SO₄.
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Amination of Sulfonated Intermediate :
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Method : Mitsunobu reaction using phthalimide (1.5 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF.
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Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol (reflux, 4 h).
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Analytical Validation
Reaction Pathway
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Cyclohexene Alkylation :
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Substrate : Cyclohexene.
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Reagent : Ethyl bromoacetate (1.2 eq) via Friedel-Crafts alkylation using AlCl₃ (1.5 eq) in dichloromethane.
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Hydrolysis : NaOH (2.0 eq) in ethanol/water (1:1) at 60°C for 6 h.
Yield : ~80% (crude).
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Reductive Amination :
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Substrate : Cyclohexenyl acetaldehyde.
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Reagent : Ammonium acetate (2.0 eq) and NaBH₃CN (1.5 eq) in methanol.
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Analytical Validation
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¹H NMR (CDCl₃): δ 5.60 (m, 1H, CH=CH), 2.40 (t, 2H, CH₂–NH₂), 1.90–1.20 (m, 8H, cyclohexyl).
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GC-MS : m/z 139.1 [M+H]⁺.
Reaction Pathway
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Oxalyl Chloride Activation :
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Reagent : Oxalyl chloride (2.2 eq) in anhydrous DCM at 0°C.
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Quenching : Dropwise addition to a solution of 2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethylamine (1.0 eq) and DIEA (3.0 eq).
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Amide Coupling :
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Reagent : 2-(Cyclohex-1-en-1-yl)ethylamine (1.1 eq).
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Coupling Agents : TBTU (1.2 eq) and HOBt (0.3 eq) in DMF.
Workup : Precipitation with ice-water, filtration, and purification via flash chromatography (ethyl acetate/hexane, 3:7).
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Analytical Validation
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¹H NMR (DMSO-d₆): δ 8.58 (d, 1H, NH), 8.41–7.90 (m, Ar–H), 7.30–6.91 (m, thiophene), 4.56 (s, 2H, CH₂–SO₂), 2.40 (t, 2H, CH₂–NH).
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HRMS : m/z 508.2 [M+H]⁺ (calc. 507.1).
Optimization of Reaction Conditions
Sulfonation Efficiency
Coupling Yield Enhancement
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Stoichiometry : Increasing TBTU to 1.5 eq improves coupling efficiency to 55–60%.
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Temperature : Prolonged reactions at 130°C in butanol marginally improve yields but risk decomposition.
Challenges and Alternative Approaches
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Stereochemical Control : Racemization at the sulfonamide center is mitigated by low-temperature coupling.
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Byproduct Formation : Unreacted oxalyl chloride is quenched with aqueous NaHCO₃.
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Alternative Routes : Use of EDCl/HCl for amidation yields comparable results but requires longer reaction times .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a 4-chlorobenzenesulfonyl group , a thiophene ring , and a cyclohexenylethyl moiety . The sulfonyl group enhances electrophilicity and potential enzyme inhibition, while the thiophene ring contributes to π-π stacking interactions in biological systems. The cyclohexenyl group increases lipophilicity, improving membrane permeability . Structural analogs (e.g., fluorophenyl or propylene variants) show reduced binding affinity, underscoring the importance of the cyclohexenyl-thiophene combination .
Q. What synthetic methodologies are commonly used to prepare this compound?
Synthesis involves:
- Sulfonamide formation : Reacting 4-chlorobenzenesulfonyl chloride with a thiophene-containing amine intermediate.
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the ethanediamide backbone.
- Purification : Recrystallization or column chromatography (silica gel, eluent: DCM/MeOH) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry of sulfonyl and thiophene groups.
- High-resolution mass spectrometry (HRMS) validates molecular weight (MW ≈ 450.9 g/mol).
- HPLC assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data across structural analogs?
- Comparative binding assays : Use surface plasmon resonance (SPR) to measure affinity differences between analogs (e.g., cyclohexenyl vs. fluorophenyl derivatives).
- Computational docking : Map interactions with target enzymes (e.g., cyclooxygenase-2) to identify critical residues influenced by the cyclohexenyl group .
- Dose-response studies : Test analogs in parallel to establish structure-activity relationships (SARs) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to the ethanediamide backbone.
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance solubility and circulation time.
- Metabolic stability assays : Monitor cytochrome P450 interactions via liver microsome models .
Q. How can molecular docking guide the identification of biological targets?
- Target library screening : Use AutoDock Vina to screen against kinase or GPCR databases.
- Binding energy analysis : Prioritize targets with ΔG ≤ −8 kcal/mol.
- Mutagenesis validation : Confirm predicted interactions (e.g., sulfonyl group with Ser530 in COX-2) .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition potency between in vitro and cell-based assays?
- Membrane permeability testing : Use Caco-2 cell monolayers to quantify passive diffusion.
- Efflux transporter assays : Check for P-glycoprotein-mediated export using verapamil as an inhibitor.
- Redox interference controls : Add antioxidants (e.g., ascorbate) to cell assays to rule out thiophene-mediated ROS artifacts .
Comparative Structural Analysis
Q. What distinguishes this compound from its closest structural analogs?
Methodological Resources
- Synthetic Protocols : Refer to multi-step coupling strategies in .
- Bioactivity Profiling : Use SPR and microarray-based binding assays .
- Computational Tools : Schrödinger Suite for docking; AMBER for MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
